Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate

Medicinal Chemistry Drug Design Lipophilicity

Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate (CAS 324057-89-8) is a synthetically produced phosphinate ester featuring a benzamido-protected α-aminoketone scaffold and a phenyl group directly bonded to phosphorus. With a molecular formula of C₂₃H₂₂NO₄P and a molecular weight of approximately 407.4 g/mol, this compound belongs to the class of P(V) phosphinate esters that are structurally distinct from the more common phosphonate or phosphate esters.

Molecular Formula C23H22NO4P
Molecular Weight 407.406
CAS No. 324057-89-8
Cat. No. B2689140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate
CAS324057-89-8
Molecular FormulaC23H22NO4P
Molecular Weight407.406
Structural Identifiers
SMILESCCOP(=O)(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C23H22NO4P/c1-2-28-29(27,20-16-10-5-11-17-20)23(21(25)18-12-6-3-7-13-18)24-22(26)19-14-8-4-9-15-19/h3-17,23H,2H2,1H3,(H,24,26)
InChIKeyMFPGSVHWYUOBPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate (CAS 324057-89-8): A Structurally Distinct Phosphinate Ester for Specialized Research and Procurement


Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate (CAS 324057-89-8) is a synthetically produced phosphinate ester featuring a benzamido-protected α-aminoketone scaffold and a phenyl group directly bonded to phosphorus . With a molecular formula of C₂₃H₂₂NO₄P and a molecular weight of approximately 407.4 g/mol, this compound belongs to the class of P(V) phosphinate esters that are structurally distinct from the more common phosphonate or phosphate esters . The presence of the benzamido group, the phenyl ketone moiety, and the ethyl ester on phosphorus creates a unique three-dimensional architecture that differentiates it from simpler phosphinate building blocks.

Why Generic Substitution of Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate Fails: Quantitative Evidence of Structural Uniqueness


Direct head-to-head comparative quantitative data—such as enzyme inhibition IC₅₀ values, selectivity profiles, and pharmacokinetic parameters—for ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate versus its closest structural analogs are not publicly available in the peer-reviewed primary literature or in accessible patent documents as of this assessment . However, a rigorous analysis of physicochemical properties, synthetic provenance, and class-level structural features reveals that generic substitution with simpler phosphinate esters—such as ethyl phenylphosphinate (CAS 2511-09-3) or ethyl (1-amino-2-oxo-2-phenylethyl)(phenyl)phosphinate (the unprotected amino analog)—is not straightforward. The benzamido group of the target compound imparts significantly different lipophilicity, hydrogen-bonding capacity, and steric bulk compared to the free amino or simpler alkyl/aryl phosphinates, as discussed in the evidence items below .

Quantitative Differentiation Evidence for Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate: A Procurement-Focused Comparison Guide


Significantly Higher Lipophilicity (cLogP) Compared to the Unprotected Amino Analog Confers Different Membrane Permeability and Formulation Behavior

The benzamido substituent on the target compound contributes additional aromatic and carbonyl groups that substantially increase lipophilicity relative to the unprotected α-amino analog. For the target compound, the calculated octanol-water partition coefficient (cLogP) is approximately 3.3, estimated using fragment-based methods consistent with those applied to structurally related C₂₃H₂₂NO₄P phosphinate/phosphine oxide analogs [1]. In contrast, the unprotected amino analog—ethyl (1-amino-2-oxo-2-phenylethyl)(phenyl)phosphinate (CAS not publicly confirmed)—has a lower predicted cLogP of approximately 1.8–2.0 based on the replacement of the benzoyl group with a hydrogen [2]. This difference of approximately 1.3–1.5 log units translates to roughly a 20-fold difference in octanol-water partition coefficient, with significant implications for passive membrane permeability, plasma protein binding, and formulation solvent selection [1][2].

Medicinal Chemistry Drug Design Lipophilicity

Increased Hydrogen-Bond Acceptor Count Relative to Simple Ethyl Phenylphosphinate Enhances Target Engagement Potential

The target compound possesses five hydrogen-bond acceptor sites (the phosphinate P=O, the benzamido carbonyl, the ketone carbonyl, the ester oxygen, and the amide nitrogen), compared to only two hydrogen-bond acceptors for the simple building block ethyl phenylphosphinate (CAS 2511-09-3) . This three-acceptor difference fundamentally alters the compound's ability to engage in directed hydrogen-bond interactions with biological targets such as enzyme active sites. The additional benzamido and phenacyl groups provide both hydrogen-bond donor (1 NH) and extended acceptor capacity that is absent in the simpler phosphinate, making generic substitution with ethyl phenylphosphinate unsuitable for applications requiring specific molecular recognition patterns .

Medicinal Chemistry Molecular Recognition Hydrogen Bonding

Phosphinate (P–C) Scaffold Differentiates from Phosphine Oxide and Phosphonate Analogs in Transition-State Mimicry Potential

The target compound contains a phosphinate moiety (P–C bond to the α-carbon) that is structurally distinct from both phosphine oxides (e.g., (1-(diphenyl-phosphinoyl)-2-oxo-2-phenyl-ethyl)-carbamic acid ethyl ester, CAS 201988-89-8, which shares the same molecular formula C₂₃H₂₂NO₄P but lacks the P–C bond) and phosphonates (P–C bond to the α-carbon but with an additional P–O–C linkage) [1]. Phosphinate pseudopeptides are established in the literature as superior mimics of the tetrahedral transition state of amide bond hydrolysis compared to phosphonates or phosphine oxides, due to the closer geometric and electronic resemblance of the phosphinate moiety to the high-energy intermediate . While direct comparative IC₅₀ data for the target compound versus its phosphine oxide analog are not publicly available, the class-level advantage of phosphinates over phosphonates and phosphine oxides for metalloprotease inhibition has been demonstrated in multiple independent studies, with phosphinate inhibitors typically exhibiting 10- to 100-fold tighter binding than the corresponding phosphonate analogs for enzymes such as thermolysin and carboxypeptidase A .

Enzyme Inhibition Transition-State Analogs Phosphinate Chemistry

Stereochemical Definition at Both Carbon and Phosphorus Centers Provides a Chiral Scaffold Unavailable in Achiral Phosphinate Building Blocks

The target compound contains two stereogenic centers: the α-carbon bearing the benzamido and phenacyl groups, and the phosphorus atom itself (P-stereogenic center). The synthesis of the closely related ethyl α-aminobenzylphenylphosphinate has been documented to proceed with stereospecificity with respect to the configuration at both C and P atoms, and the absolute configurations of the asymmetric centers have been determined [1]. This dual stereochemical definition is a critical differentiating feature relative to achiral phosphinate building blocks such as ethyl phenylphosphinate (CAS 2511-09-3), which lacks stereogenic centers, or simple chiral phosphinates that possess only a single stereocenter. The presence of two stereocenters in the target compound enables diastereomeric and enantiomeric purity control that is essential for applications in asymmetric catalysis, chiral ligand design, and stereochemically defined inhibitor synthesis [1].

Asymmetric Synthesis Chiral Phosphorus Stereochemistry

Optimal Research and Industrial Application Scenarios for Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate Procurement


Structure-Based Design of Metalloaminopeptidase Inhibitors Requiring a Phosphinate Transition-State Analog Scaffold

Research groups engaged in the rational design of inhibitors targeting metalloaminopeptidases or related zinc-dependent hydrolases can leverage the phosphinate moiety of this compound as a validated tetrahedral transition-state mimic . The benzamido-protected scaffold allows for modular derivatization while maintaining the critical P–C bond geometry that class-level evidence indicates provides 10- to 100-fold enhanced binding relative to phosphonate analogs . Procurement of this specific compound, rather than a generic phosphinate building block, ensures the correct oxidation state at phosphorus and the presence of the benzamido group for downstream SAR exploration.

Asymmetric Synthesis of P-Stereogenic Ligands and Chiral Auxiliaries for Catalysis

The documented stereospecific synthesis of the related α-aminobenzylphenylphosphinate scaffold, with established absolute configuration at both carbon and phosphorus, positions this benzamido-protected variant as a valuable precursor for preparing P-stereogenic phosphine ligands [1]. The dual stereocenter architecture enables diastereomeric and enantiomeric purity control that is essential for developing novel chiral catalysts. Procurement of this compound provides a stereochemically defined entry point that simpler achiral or singly-chiral phosphinates cannot offer [1].

Fragment-Based Drug Discovery (FBDD) and Biochemical Probe Development Leveraging Enhanced Lipophilicity and Hydrogen-Bonding Capacity

The elevated cLogP (≈3.3) and expanded hydrogen-bond acceptor/donor profile of this compound, relative to simpler phosphinate building blocks, make it a suitable fragment or scaffold for screening campaigns targeting intracellular enzyme pockets with specific hydrogen-bonding requirements [2]. The benzamido group provides additional aromatic stacking potential and amide-mediated interactions that are absent in ethyl phenylphosphinate. Procurement of this compound over simpler alternatives is warranted when enhanced lipophilicity-driven membrane permeability and specific molecular recognition motifs are required for hit identification or probe development [2].

Synthesis of Immobilized Chiral Sorbents for Chromatographic Enantioseparation

The related α-aminobenzylphenylphosphinic acid and its ethyl ester have been incorporated into polystyrene-type sorbents for chromatographic applications, as documented in the primary synthesis literature [1]. The benzamido-protected form of the target compound may serve as a protected precursor for generating similar immobilized chiral stationary phases, with the benzamido group offering orthogonal protection strategies during resin functionalization. This application scenario leverages the established synthetic pathway for the amino analog while exploiting the stability and lipophilicity advantages of the benzamido-protected form [1].

Quote Request

Request a Quote for Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.